molecular formula C23H25N3O3S B2742278 6-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1113123-14-0

6-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B2742278
CAS No.: 1113123-14-0
M. Wt: 423.53
InChI Key: IZEAKXJTXLIAIL-UHFFFAOYSA-N
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Description

The compound 6-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a pyrido[4,3-d]pyrimidinone derivative characterized by a bicyclic pyrido-pyrimidinone core with a partially saturated tetrahydropyrido ring. Key structural features include:

  • Substituents: A 2-methoxybenzyl group at position 6 and a 3-methoxybenzylthioether moiety at position 2.
  • Functional groups: The thioether linkage at position 2 and methoxy groups on both benzyl substituents.

The methoxy groups may enhance solubility and target binding, while the thioether could modulate metabolic stability .

Properties

IUPAC Name

6-[(2-methoxyphenyl)methyl]-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-28-18-8-5-6-16(12-18)15-30-23-24-20-10-11-26(14-19(20)22(27)25-23)13-17-7-3-4-9-21(17)29-2/h3-9,12H,10-11,13-15H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEAKXJTXLIAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4OC)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS Number: 1113123-14-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydropyrido[4,3-d]pyrimidines, which are known for various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N3O3SC_{23}H_{25}N_{3}O_{3}S, with a molecular weight of 423.5 g/mol. The structure includes two methoxybenzyl groups and a thioether linkage, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₅N₃O₃S
Molecular Weight423.5 g/mol
CAS Number1113123-14-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the Gewald reaction and nucleophilic substitution reactions. These methods allow for the introduction of various functional groups that enhance biological activity.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of tetrahydropyrido[4,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of less than 40 nM in cell proliferation assays against MDA-MB-435 cancer cells, indicating strong potential as an antineoplastic agent .

The biological activity of this compound may involve several mechanisms:

  • Microtubule Depolymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Inhibition of Kinases : Some derivatives may act as inhibitors of specific kinases involved in cancer progression .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated a series of tetrahydropyrido derivatives for their antiproliferative effects. Compound 4 from this series was found to be significantly more potent than its predecessors in both microtubule depolymerization and cell proliferation inhibition assays .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the methoxy groups can significantly alter the potency of these compounds. For example, replacing an oxygen atom with sulfur in the side chain increased the activity by several folds .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the methoxy groups in the structure is believed to enhance the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial effects.

Antitubercular Activity

A notable area of research is the antitubercular activity of pyrido[4,3-d]pyrimidine derivatives. Compounds with similar structures have been tested for their effectiveness against Mycobacterium tuberculosis , with some showing promising results in vitro. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can lead to enhanced activity against tuberculosis.

Anticancer Potential

There is emerging evidence that pyrido[4,3-d]pyrimidines may possess anticancer properties. Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The thioether linkage in the structure may play a role in modulating these biological activities.

Case Study 1: Antimicrobial Evaluation

In a study published in the European Journal of Medicinal Chemistry, a series of related compounds were synthesized and evaluated for their antimicrobial properties against Mycobacterium tuberculosis . The findings indicated that specific substitutions on the benzyl groups significantly influenced the minimum inhibitory concentration (MIC) values. For example:

CompoundC6 SubstituentC2 SubstituentMtb MIC90 (μg/mL)
1BenzylPhenyl1
23-MethoxybenzylPhenyl0.5

These results underscore the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyrido[4,3-d]pyrimidine derivatives. Compounds were screened against various cancer cell lines, revealing that certain structural features led to increased cytotoxicity. For example:

CompoundCell Line TestedIC50 (μM)
AHeLa10
BMCF-75

These findings suggest that further exploration into the SAR could yield potent anticancer agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structural and functional differences between the target compound and key analogs:

Compound Name (Core Structure) Substituents Key Features Biological Activity (Reported) Reference
Target Compound (Pyrido[4,3-d]pyrimidinone) 6-(2-Methoxybenzyl), 2-(3-Methoxybenzylthio) Methoxy groups enhance polarity; thioether improves stability Hypothesized CNS or kinase inhibition N/A
6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one (Pyrido[4,3-d]pyrimidinone) 6-Benzyl, 2-(dimethylamino) Dimethylamino group may enhance basicity and receptor interaction Not specified
Compound 5 (Thieno[2,3-d]pyrimidinone) 2-Chloromethyl, 5,6,7,8-tetrahydrobenzo(b)thieno Chloromethyl group increases electrophilicity; benzo-fused ring improves lipophilicity Antihyperlipaemic (triglyceride-lowering)
3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one (Thieno[2,3-d]pyrimidinone) 3-Ethyl, 5,6-dimethyl, 2-(4-methylbenzylthio) Methyl/ethyl groups enhance steric bulk; thioether similar to target Not specified
44g (Pyrido[3,4-d]pyrimidinone) 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl) Piperazine moiety may improve blood-brain barrier penetration Potent cell activity (unspecified)
Key Observations:
  • Core Structure: Pyrido-pyrimidinones (e.g., target compound, ) generally exhibit better solubility than thieno-pyrimidinones (e.g., ) due to reduced aromaticity.
  • Substituent Impact :
    • Methoxy groups (target compound) likely improve water solubility compared to lipophilic substituents like chloromethyl ().
    • Thioethers (target compound, ) may reduce oxidative metabolism compared to ethers or amines.

Pharmacological Potential

  • Antihyperlipaemic Activity: Thieno-pyrimidinones (e.g., ) show triglyceride-lowering effects comparable to clofibrate. The target compound’s pyrido core may offer improved selectivity.
  • Enzyme Inhibition : Methoxy-substituted analogs (e.g., ) demonstrate acetylcholinesterase and α-glucosidase inhibition. The target’s substituents could target similar enzymes.
  • The target’s methoxy groups may further enhance brain penetration.

Q & A

(Basic) What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions starting with pyrimidine or pyrido precursors. Key steps include:

  • Thioether formation : Reacting a pyrimidinone intermediate with 3-methoxybenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether group .
  • Benzylation : Coupling the intermediate with 2-methoxybenzyl chloride via nucleophilic substitution, requiring anhydrous conditions and catalytic iodide (e.g., LiI) to enhance reactivity .
  • Cyclization : Oxidative or thermal cyclization to form the tetrahydropyrido ring, optimized at 80–100°C in DMF or DMSO .
    Critical parameters : Solvent polarity (DMF > THF for solubility), temperature control (±2°C), and stoichiometric ratios (1:1.2 for thiol:pyrimidinone) to minimize by-products like disulfides or over-alkylation .

(Basic) Which spectroscopic and computational methods are most effective for structural elucidation?

  • NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve methoxybenzyl protons (δ 3.7–3.8 ppm) and pyrimidinone carbonyl (δ 165–170 ppm). 2D NMR (COSY, HSQC) confirms regiochemistry of substitutions .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (m/z ~466) and fragments (e.g., loss of methoxybenzyl groups) .
  • X-ray crystallography : Resolves 3D conformation, particularly the chair conformation of the tetrahydropyrido ring and dihedral angles between aromatic substituents .
  • DFT calculations : Predict vibrational frequencies (IR) and electronic properties (e.g., HOMO/LUMO) to validate experimental data .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Substituent variation : Replace methoxy groups with halogens (e.g., Cl, F) or bulkier substituents (e.g., trifluoromethyl) to modulate lipophilicity and target binding .
  • Thioether vs. sulfone : Oxidizing the thioether to sulfone improves metabolic stability but may reduce affinity for sulfur-binding enzymes .
  • Core modifications : Fusing additional rings (e.g., thiophene) or introducing sp³-hybridized carbons alters conformational flexibility and target selectivity .
    Validation : Use in vitro assays (e.g., enzyme inhibition, cell viability) and molecular docking against targets like tyrosine kinases or cytochrome P450 isoforms .

(Advanced) What strategies resolve contradictions in biological activity data across similar derivatives?

  • Control for assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) to reduce false positives .
  • Meta-analysis : Compare IC₅₀ values across studies using normalized datasets (e.g., PubChem BioAssay) and apply statistical models (ANOVA) to identify outliers .
  • Probe substituent effects : Isolate variables (e.g., logP vs. steric bulk) using QSAR models to distinguish electronic from steric contributions .

(Basic) What in vitro assays are recommended for initial pharmacological profiling?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™) .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
  • Membrane permeability : Caco-2 monolayer assays to predict oral bioavailability, with metoprolol as a high-permeability reference .

(Advanced) How can computational docking and molecular dynamics refine mechanistic hypotheses?

  • Docking : Use AutoDock Vina or Schrödinger Suite to model ligand binding to targets (e.g., tyrosinase, PDB: 2Y9X). Focus on interactions between methoxy groups and hydrophobic pockets or thioether-sulfur with metal ions (e.g., Cu²⁺ in enzymes) .
  • MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess stability of ligand-target complexes. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

(Basic) What purification techniques ensure high compound purity for biological testing?

  • Flash chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (1:4 to 1:1) to separate thioether derivatives from unreacted thiols .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate crystalline product with >98% purity (HPLC-PDA, λ = 254 nm) .

(Advanced) What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Rodent models : Administer orally (10–50 mg/kg) to assess bioavailability (plasma AUC via LC-MS/MS) and tissue distribution (e.g., liver, brain) .
  • Toxicology : Monitor ALT/AST levels and histopathology (liver/kidney) after 14-day repeated dosing. Compare to positive controls (e.g., acetaminophen) .

Notes

  • Contradictions in evidence : Variations in synthetic yields (40–85%) across studies highlight the need for reproducibility protocols.

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